1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of cost-effective and scalable processes. For example, the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 has been reported . These methods offer simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Scientific Research Applications
1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of coordination polymers and functional materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-carboxylic acid: Similar in structure but lacks the methyl groups at positions 1 and 5.
1,3-dimethyl-1H-imidazole-4-carboxylic acid: Similar but with methyl groups at different positions.
Uniqueness
1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 5 can enhance its stability and modify its interaction with molecular targets .
Properties
CAS No. |
2758001-02-2 |
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Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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